Geranylgeranyl pyrophosphate
Overview
Description
Mechanism of Action
Geranylgeranyl pyrophosphate (GGPP), also known as geranylgeranyl diphosphate, is a key intermediate in the biosynthesis of various terpenes and terpenoids . This article will delve into the mechanism of action of GGPP, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
GGPP primarily targets proteins for geranylgeranylation, which is its main use in human cells . It is also utilized as a chemoattractant for migrating germ cells . The attractant signal is produced at the gonadal precursors, directing the germ cells to these sites, where they will differentiate into eggs and spermatozoa .
Mode of Action
GGPP interacts with its targets through a process known as prenylation, specifically geranylgeranylation. This process involves the addition of a GGPP moiety to the target protein, facilitating its attachment to cell membranes and influencing its function .
Biochemical Pathways
GGPP is an integral part of the terpene biosynthesis pathway. It is formed from farnesyl pyrophosphate by the addition of an isoprene unit from isopentenyl pyrophosphate . GGPP serves as a precursor to various compounds, including diterpenes, diterpenoids, carotenoids, gibberellins, tocopherols, and chlorophylls .
Pharmacokinetics
It is known that ggpp is synthesized by this compound synthase (ggpps) in the mevalonate pathway . More research is needed to fully understand the pharmacokinetics of GGPP.
Result of Action
The geranylgeranylation of proteins by GGPP can have various effects at the molecular and cellular levels. For instance, it can regulate plant photosynthesis, growth, and development . In human cells, geranylgeranylated proteins play crucial roles in cell signaling and other cellular functions .
Action Environment
The action of GGPP can be influenced by various environmental factors. For example, light response and abiotic stress can affect the expression of GGPP synthase genes . Moreover, the subcellular localization of GGPPS isoforms can vary depending on the cell compartment, including the cytosol, plastids, mitochondria, and endoplasmic reticulum .
Preparation Methods
Geranylgeranyl diphosphate is synthesized through the head-to-tail condensation of three isopentenyl diphosphate groups and one dimethylallyl diphosphate group by the enzyme geranylgeranyl diphosphate synthase . This process occurs in the cytosol or plastids of plant cells, depending on the pathway used (mevalonic acid pathway in the cytosol or methylerythritol 4-phosphate pathway in plastids) .
Chemical Reactions Analysis
Geranylgeranyl diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different diterpenes and carotenoids.
Reduction: It can be reduced to form phytyl diphosphate.
Substitution: It can undergo substitution reactions to form geranylgeraniol.
Common reagents and conditions used in these reactions include enzymes such as geranylgeranyl diphosphate synthase, geranylgeranyl diphosphate reductase, and geranylgeranyl diphosphate diphosphatase . Major products formed from these reactions include carotenoids, chlorophylls, tocopherols, and geranylgeraniol .
Scientific Research Applications
Geranylgeranyl diphosphate has numerous scientific research applications, including:
Comparison with Similar Compounds
Geranylgeranyl diphosphate is similar to other prenyl diphosphates, such as:
Geranyl diphosphate: Used in the biosynthesis of monoterpenes.
Farnesyl diphosphate: Used in the biosynthesis of sesquiterpenes and triterpenes.
Geranylgeranyl diphosphate is unique in its role as a precursor for diterpenes and its involvement in the geranylgeranylation of proteins, which is essential for various cellular functions .
Biological Activity
Geranylgeranyl pyrophosphate (GGPP) is a crucial isoprenoid compound involved in various biological processes, including protein prenylation, carotenoid biosynthesis, and cellular signaling. This article provides a comprehensive overview of the biological activity of GGPP, supported by research findings, case studies, and data tables.
1. Overview of this compound
GGPP is a 20-carbon isoprenoid synthesized from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) through the action of geranylgeranyl diphosphate synthase (GGDPS). It plays a significant role in post-translational modifications of proteins, particularly in the prenylation process, which is essential for the proper localization and function of various signaling proteins, including members of the Ras superfamily of small GTPases .
2. Biological Functions
2.1 Protein Prenylation
Prenylation is a critical modification that enables proteins to anchor to cell membranes, influencing their activity and interactions. GGPP serves as a substrate for geranylgeranylation, which has been shown to be vital for the function of key signaling proteins. For instance, K-Ras can undergo both farnesylation and geranylgeranylation; however, studies indicate that geranylgeranylation is necessary for sustained activation of downstream signaling pathways during hyperinsulinemia .
2.2 Role in Disease
Dysregulation of GGDPS expression has been implicated in several diseases, including type 2 diabetes, liver diseases, pulmonary conditions, and various malignancies. For example, increased expression of GGDPS has been associated with insulin resistance due to its role in enhancing K-Ras membrane association and subsequent activation of the ERK1/2 pathway .
3. Carotenoid Biosynthesis
GGPP is also essential in the biosynthesis of carotenoids, which are important pigments with antioxidant properties found in many plants and some fungi. For instance, in Fusarium species, GGPP acts as a precursor for neurosporaxanthin synthesis . The availability of GGPP directly influences carotenoid production levels in these organisms .
4. Research Findings
Recent studies have highlighted the multifaceted roles of GGPP across different biological systems:
- Malaria Research : In Plasmodium falciparum, GGPP synthesis is crucial for apicoplast biogenesis and cellular processes such as protein prenylation .
- Plant Biology : A study identified 75 GGPS family members in cotton species, revealing their involvement in photosynthesis regulation and stress responses .
- Fungal Studies : Research on carotenoid biosynthesis in fungi emphasizes the dependency on GGPP availability for optimal pigment production .
5. Case Studies
Case Study 1: Insulin Resistance
A study demonstrated that sustained activation of the ERK1/2 pathway due to increased GGDPS expression leads to insulin resistance by promoting phosphorylation at inhibitory sites on insulin receptor substrates .
Case Study 2: Carotenoid Accumulation
In Haematococcus pluvialis, a tri-functional enzyme capable of synthesizing GGPP was identified, showing that manipulation of GGPP levels can enhance carotenoid accumulation significantly .
6. Data Table: Biological Roles of GGPP
Properties
IUPAC Name |
phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNEUNVOZHBOX-QIRCYJPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863929 | |
Record name | Geranylgeranyl pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Geranylgeranyl-PP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6699-20-3 | |
Record name | Geranylgeranyl pyrophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6699-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geranylgeranyl pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geranylgeranyl pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GERANYLGERANYL PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21T0D88LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Geranylgeranyl-PP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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